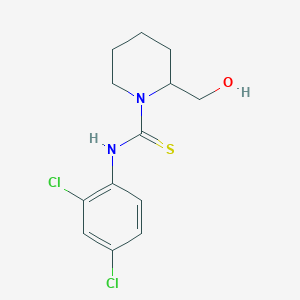![molecular formula C20H14FN3O4 B4134901 N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4134901.png)
N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C20H14FN3O4. This compound is characterized by the presence of a cyano group, a fluorine atom, a methoxy group, and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-cyano-2-fluorobenzoic acid: This can be achieved via the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom.
Furan Ring Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The cyano and fluorine groups are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The methoxy group and furan ring may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorobenzoic acid: Shares the cyano and fluorine groups but lacks the methoxy group and furan ring.
4-Cyano-3-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of the amide linkage.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the cyano group and other substituents.
Uniqueness
N-[3-(4-CYANO-2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano, fluorine, methoxy, and furan groups in a single molecule makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4/c1-27-17-7-5-13(23-20(26)18-3-2-8-28-18)10-16(17)24-19(25)14-6-4-12(11-22)9-15(14)21/h2-10H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZGHSDTLONVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]thiourea](/img/structure/B4134831.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4134839.png)
![N-(4-iodo-2,5-dimethylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4134849.png)
![N,N'-bis(2-furylmethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4134854.png)
![N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA](/img/structure/B4134868.png)
![N-{2-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4134873.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134878.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4134889.png)
![Methyl 2-[4-[(2-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate](/img/structure/B4134890.png)

![2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4134914.png)

![methyl (4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134921.png)
![N-[4-({2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4134923.png)
